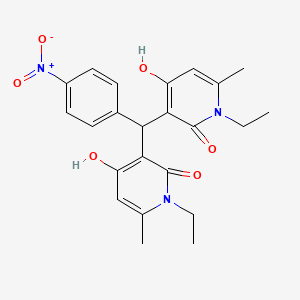

3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Description

3,3'-((4-Nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative characterized by a central 4-nitrophenylmethylene group bridging two pyridinone rings. Each pyridinone moiety is substituted with an ethyl group at the N1 position, a hydroxyl group at C4, and a methyl group at C4.

The compound is synthesized via a multi-component reaction involving an aldehyde, aniline, and 6-methyl-4-hydroxypyran-2-one in ethanol, catalyzed by L-proline . This method is noted for its environmental friendliness, high yield, and operational simplicity compared to traditional synthetic routes.

Properties

IUPAC Name |

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-5-24-13(3)11-17(27)20(22(24)29)19(15-7-9-16(10-8-15)26(31)32)21-18(28)12-14(4)25(6-2)23(21)30/h7-12,19,27-28H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZITEQBZDFKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)CC)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves the following steps:

Formation of the Pyridinone Moieties: The initial step involves the synthesis of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. This can be achieved through a multi-step process starting from readily available precursors such as ethyl acetoacetate and methylamine.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a condensation reaction between 4-nitrobenzaldehyde and the pyridinone moieties. This step often requires a catalyst, such as piperidine, and is carried out under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives with increased oxidation states.

Reduction: Amino derivatives with reduced nitro groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exerts its effects depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes.

Material Science: The compound’s structure allows it to participate in polymerization reactions, leading to the formation of materials with unique properties.

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyridinone core distinguishes it from bis-coumarins () and bis-pyrazoles (), which exhibit different electronic and steric profiles.

- The ethyl and methyl substituents on the pyridinone rings may enhance lipophilicity compared to hydroxyl-rich analogs like bis-thiobarbiturates ().

Physical and Spectral Properties

Table 2: Comparative Physical Properties

Key Observations :

- Bis-coumarin derivatives (e.g., 6b) exhibit higher melting points (317–319°C), suggesting greater crystallinity due to strong intermolecular hydrogen bonding from hydroxyl groups .

- The absence of spectral data for the target compound highlights a gap in the literature, necessitating further experimental characterization.

Key Observations :

- The target compound’s structural analogs demonstrate diverse bioactivities, including antiparasitic (), anticancer (), and enzyme inhibitory () effects.

Biological Activity

The compound 3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-enol derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of related compounds:

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus (S. aureus) |

| Compound B | 0.025 | Escherichia coli (E. coli) |

| Compound C | 0.0125 | Candida albicans (C. albicans) |

These results indicate that the presence of nitrophenyl groups enhances the antibacterial activity against common pathogens like S. aureus and E. coli .

Cytotoxicity

In vitro cytotoxicity assays have been conducted to evaluate the effects of 3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) on various cancer cell lines. The following table presents cytotoxicity data:

These findings suggest that the compound exhibits moderate cytotoxic effects, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

The biological activity of 3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : It has been suggested that the compound disrupts the integrity of microbial membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Several studies have focused on the biological activity of similar compounds:

- A study by Zhang et al. evaluated a series of nitrophenyl derivatives and found that modifications in the phenyl ring significantly influenced their antibacterial properties .

- Another research highlighted the cytotoxic effects of bis-enol derivatives on various cancer cell lines, emphasizing their potential as chemotherapeutic agents .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Temperature : Elevated temperatures (80–100°C) may accelerate condensation but risk decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallinity .

- Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can drive the bis-condensation of pyridinone monomers with the 4-nitrophenyl linker .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC and HPLC (>95% purity threshold) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Assign peaks for the methylene bridge (δ 4.5–5.0 ppm), nitrophenyl protons (δ 8.1–8.3 ppm), and pyridinone hydroxyls (δ 12–14 ppm) .

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and nitro (1520–1350 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~485) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Replicate Experiments : Ensure consistency across multiple synthetic batches to rule out artifacts .

- Advanced NMR Techniques : Use 2D-COSY, HSQC, or NOESY to resolve overlapping signals (e.g., distinguishing methylene protons from aromatic resonances) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Advanced: What methodologies assess the compound’s environmental degradation pathways?

Methodological Answer:

- Abiotic Studies :

- Hydrolysis : Expose to pH 3–9 buffers (25–50°C) and monitor via UV-Vis for nitro-group reduction or pyridinone ring cleavage .

- Photolysis : Use xenon-arc lamps (simulated sunlight) to study nitro-to-amine conversion .

- Biotic Studies :

- Microbial Degradation : Incubate with soil/water microbiota and track metabolite formation via LC-MS/MS .

Advanced: How does the nitrophenyl group influence the compound’s reactivity in biological systems?

Methodological Answer:

- Electrophilicity : The nitro group enhances electron-withdrawing effects, stabilizing radical intermediates during redox reactions (e.g., in antioxidant assays) .

- Metabolic Stability : Use hepatic microsome assays (human/rat) to evaluate nitro-reductase-mediated degradation to amine derivatives .

Basic: What strategies address solubility challenges in pharmacological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .

- Surfactants : Add Tween-80 (0.1–0.5%) to enhance aqueous dispersion .

- Salt Formation : Explore sodium/potassium salts of the hydroxyl groups to improve hydrophilicity .

Advanced: How can mechanistic studies elucidate the compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against metalloenzymes (e.g., MMPs, HDACs) using fluorogenic substrates. Compare IC50 values with chelators (EDTA) to confirm metal-binding roles .

- Molecular Docking : Simulate interactions with target proteins (PDB ID: 1BX) to identify binding motifs (e.g., pyridinone coordination to Zn²⁺) .

Basic: What stability-indicating parameters are critical for storage?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of hydroxyl groups .

- Light Sensitivity : Protect from UV exposure (amber vials) to avoid nitro-group photoreduction .

- Humidity Control : Use desiccants (silica gel) to mitigate hygroscopic degradation .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use QSAR tools (e.g., SwissADME, pkCSM) to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- MD Simulations : Model blood-brain barrier penetration using CHARMM/GROMACS force fields .

Advanced: What frameworks evaluate ecological risks from environmental release?

Methodological Answer:

- Tiered Risk Assessment :

- Tier 1 : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential .

- Tier 2 : Conduct Daphnia magna acute toxicity (EC50) and algal growth inhibition tests .

- Tier 3 : Field mesocosm studies to assess long-term ecosystem impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.